molecular formula C30H30NO3PS B12513118 N-{[6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-yl](phenyl)methyl}-2-methylpropane-2-sulfinamide

N-{[6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-yl](phenyl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12513118
M. Wt: 515.6 g/mol
InChI Key: LJVIRCGVEIEVNU-UHFFFAOYSA-N
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Description

N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphine, benzodioxole, and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phosphine group can undergo oxidation to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The benzodioxole core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted benzodioxoles.

Scientific Research Applications

N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphine and sulfinamide groups. The phosphine group can coordinate with transition metals, facilitating catalytic reactions. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C30H30NO3PS

Molecular Weight

515.6 g/mol

IUPAC Name

N-[(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3

InChI Key

LJVIRCGVEIEVNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Origin of Product

United States

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